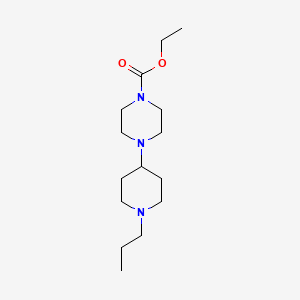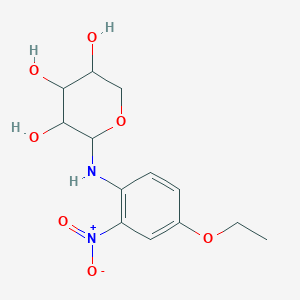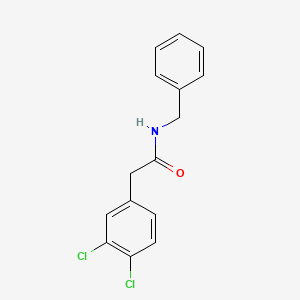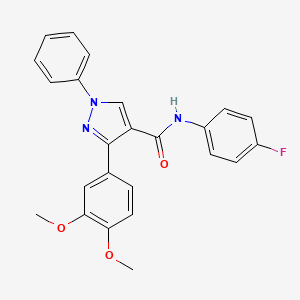![molecular formula C15H16N2O4S B5060221 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5060221.png)
2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide, also known as Mecam, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Mecam belongs to the class of sulfonamide compounds and has been studied for its effects on various biological processes.
Mecanismo De Acción
2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in various biological processes such as acid-base balance and fluid secretion. By inhibiting this enzyme, 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide may have an impact on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide has anti-inflammatory and analgesic effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide has also been shown to have an impact on the central nervous system, including its ability to reduce neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide in lab experiments is its potential therapeutic properties. Its anti-inflammatory and analgesic effects make it a promising candidate for further research. However, one limitation of using 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide in lab experiments is its potential toxicity. Studies have shown that 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide can be toxic to certain cells and tissues, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide. One area of interest is its potential as a treatment for neuropathic pain. Further studies are needed to determine the efficacy of 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide in treating this condition. Another area of interest is its potential as an anti-tumor agent. Studies have shown that 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide has anti-tumor activity, and further research is needed to determine its potential as a cancer treatment. Additionally, studies are needed to determine the optimal dosage and administration of 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide for therapeutic use.
Métodos De Síntesis
The synthesis of 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide involves the reaction of 2-methoxy-5-nitrobenzamide with 2-methylphenylamine and sodium sulfite. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide has been studied for its potential therapeutic properties in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzamide has also been studied for its effects on the central nervous system, including its potential as a treatment for neuropathic pain.
Propiedades
IUPAC Name |
2-methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-5-3-4-6-13(10)17-22(19,20)11-7-8-14(21-2)12(9-11)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJFICWBZOEPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5060178.png)

![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)
![isopropyl 3-[1-(ethoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5060198.png)

![N-[4-(dimethylamino)benzyl]-N'-phenylurea](/img/structure/B5060211.png)

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)